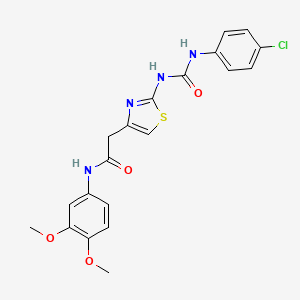![molecular formula C23H20N2O4 B2932503 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid CAS No. 2229318-43-6](/img/structure/B2932503.png)
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid is a derivative of alanine, an amino acid. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .
Mécanisme D'action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Mode of Action
As an alanine derivative, it may interact with various biological systems in a similar manner to other compounds in this class
Biochemical Pathways
Given its classification as an alanine derivative , it may be involved in protein synthesis and other processes related to amino acid metabolism
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by a series of reactions including coupling with pyridine derivatives and subsequent deprotection steps . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid include:
- Boc-D-Glu-OBzl
- (4S)-1-Boc-4-fluoro-D-proline
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in specialized research and industrial applications .
Propriétés
IUPAC Name |
3-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)12-11-15-9-10-16(13-24-15)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFRVHUTAOVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2932420.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2932421.png)



![3-Methyl-6-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2932429.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)
![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)


